2-(Thiophen-3-YL)nicotinic acid is a compound that combines the structural features of thiophene and nicotinic acid. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. The presence of the thiophene ring may enhance the pharmacological properties of nicotinic acid derivatives, making them suitable for various therapeutic applications.
The compound can be synthesized through various chemical methods, often involving the modification of existing nicotinic acid derivatives or the introduction of thiophene moieties into the nicotinic acid framework. Its synthesis has been explored in several studies focusing on the development of new antibacterial agents and other pharmacologically active compounds.
2-(Thiophen-3-YL)nicotinic acid can be classified as a heterocyclic aromatic compound due to its thiophene ring and a carboxylic acid derivative because of the presence of the carboxylic acid functional group. It falls under the category of pyridine derivatives, specifically those that incorporate thiophene, which is known for its unique electronic properties.
The synthesis of 2-(Thiophen-3-YL)nicotinic acid typically involves several steps:
In one reported synthesis, for instance, 2-bromoisonicotinic acid was reacted with thiophene boronic acids in the presence of a palladium catalyst under inert conditions to yield 2-(Thiophen-3-YL)nicotinic acid. The reaction conditions typically involve refluxing in a suitable solvent like dioxane for several hours, followed by purification steps such as column chromatography to isolate the desired product .
The molecular structure of 2-(Thiophen-3-YL)nicotinic acid consists of a pyridine ring (nicotinic acid) fused with a thiophene ring. The structural formula can be represented as follows:
Key data regarding its molecular structure includes:
2-(Thiophen-3-YL)nicotinic acid can undergo various chemical reactions, including:
For example, esterification can be performed using standard methods involving reagents such as thionyl chloride followed by reaction with an alcohol under reflux conditions .
The mechanism by which 2-(Thiophen-3-YL)nicotinic acid exerts its biological effects is not fully elucidated but is believed to involve interaction with specific biological targets:
In vitro studies have demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, indicating potential therapeutic applications in treating bacterial infections .
Relevant data from studies indicate that these properties are crucial for determining its suitability for pharmaceutical applications .
2-(Thiophen-3-YL)nicotinic acid has several scientific uses:
Research continues to explore its full range of biological activities and potential therapeutic applications .
The strategic fusion of nicotinic acid and thiophene heterocycles exemplifies advanced bioisosteric design, leveraging complementary physicochemical properties to enhance drug-like characteristics. Nicotinic acid (pyridine-3-carboxylic acid) contributes a hydrogen-bond-accepting nitrogen atom and a carboxylic acid group capable of salt formation or isosteric replacement, while the thiophene ring introduces enhanced lipophilicity and π-electron density favorable for hydrophobic interactions and π-π stacking. This hybridization aims to mimic optimal steric and electronic profiles of bioactive molecules while improving metabolic stability and target engagement [3] [9].
The high dipole moment of thiophene (~1.60 D) synergizes with pyridine’s inherent polarity (~2.20 D), creating a hybrid scaffold with superior molecular recognition properties. This is particularly advantageous in enzyme binding pockets where dipolar interactions stabilize ligand-receptor complexes. For instance, in fungicidal N-(thiophen-2-yl)nicotinamide derivatives, the dipole alignment facilitates interaction with oomycete targets like Pseudoperonospora cubensis, as evidenced by EC₅₀ values below 5 mg/L for lead compounds [1] [2].
Table 1: Key Physicochemical Properties of Nicotinic Acid-Thiophene Hybrids
Property | Nicotinic Acid | Thiophene | Hybrid (e.g., 2-(Thiophen-3-yl)nicotinic acid) |
---|---|---|---|
Dipole Moment (D) | 2.20 | 1.60 | ~3.80 (calculated) |
logP | -0.5 | 1.80 | 2.10–2.90 |
Hydrogen Bond Acceptors | 3 | 1 | 4–5 |
Aromatic Ring Geometry | Planar | Planar | Coplanar conformation stabilized |
Carboxylic acid bioisosteres—such as tetrazoles or acyl sulfonamides—are frequently incorporated to modulate acidity and bioavailability while maintaining hydrogen-bonding capacity [3]. In angiotensin II receptor antagonists, tetrazole substitution enhanced potency tenfold compared to carboxylic acid analogs due to optimized topology and pKa (4.9–5.5 vs. 4.2) [3]. This principle directly informs the optimization of 2-(thiophen-3-yl)nicotinic acid derivatives, where isosteric replacement of the carboxyl group could improve membrane permeability without compromising target binding.
The conjugation of nicotinic acid and thiophene creates a bifunctional pharmacophore system where each heterocycle contributes distinct biological activity mechanisms. Nicotinic acid derivatives serve as multifunctional pharmacophores in agrochemicals (e.g., boscalid, diflufenican) and pharmaceuticals (e.g., vitamin B3), primarily through enzyme inhibition or cofactor mimicry [1] [5]. Thiophene’s sulfur atom enhances electron delocalization and participates in hydrophobic interactions, as seen in commercial fungicides like ethaboxam and isofetamid [1] [6].
Structure-activity relationship (SAR) studies of N-(thiophen-2-yl)nicotinamide derivatives demonstrate how substituents on either heterocycle dramatically influence efficacy:
Table 2: Fungicidal Activity of Key Nicotinic Acid-Thiophene Hybrids
Compound | Pyridine Substituents (Rn) | Thiophene Substituents (R₁) | EC₅₀ vs. P. cubensis (mg/L) | Field Efficacy (% Control at 200 mg/L) |
---|---|---|---|---|
4f | 5,6-Cl₂ | OC₂H₅ | 1.96 | 79% |
4a | 2-CH₃-5-CN-6-Cl | CH₃ | 4.69 | 70% |
4i | 5,6-Cl₂ | OCH₃ | 8.31 | 56% |
Flumorph | - | - | 7.55 | 56% |
Mancozeb | - | - | - | 76% (at 1000 mg/L) |
The 3-thienyl positional isomer (2-(thiophen-3-yl)nicotinic acid) likely exhibits distinct bioactivity due to altered steric and electronic effects compared to 2-substituted analogs. Molecular docking analyses suggest that the 3-thienyl orientation better complements the hydrophobic subpockets of fungal cytochrome bc₁ complexes, similar to penthiopyrad’s binding mode [1] [9]. Additionally, the carboxylic acid group enables metal coordination, potentially enhancing activity against metalloenzyme targets. Zinc complexes of nicotinic acid hydrazides exhibit nanomolar cytotoxicity, underscoring this mechanism’s relevance [4].
Nicotinic acid’s legacy in drug design spans >50 years, beginning with its application as the first lipid-lowering drug (vitamin B3) and evolving into complex heterocyclic hybrids. Early derivatives focused on simple esters and amides, but limited bioavailability and potency drove structural innovation [1] [5]. The 1980s–1990s marked a turning point with nitrogen-containing heterocycles appearing in 70% of launched agrochemicals, including pioneering fungicides like boscalid (pyridine) and silthiofam (thiophene) [1].
The 2000s witnessed deliberate hybridization of these pharmacophores to combat resistance. Diflumetorim (pyrimidine-thiophene) and flumorph (morpholine) established proof-of-concept for dual-heterocycle fungicides, though with moderate efficacy (EC₅₀ = 21.44 mg/L and 7.55 mg/L, respectively) [2]. Contemporary designs like 2-(thiophen-3-yl)nicotinic acid derivatives emerged from systematic optimization using active substructure splicing—a strategy combining fragments of validated bioactive molecules. This approach yielded 4f, which demonstrated field efficacy superior to mancozeb (79% vs. 76% disease control) at 1/5 the concentration [1] [2].
Table 3: Milestones in Nicotinic Acid-Thiophene Hybrid Development
Era | Key Derivatives | Therapeutic/Agrochemical Application | Design Innovation |
---|---|---|---|
1960s | Niacin (nicotinic acid) | Dyslipidemia treatment | Natural product derivation |
1980–2000 | Boscalid, Diflufenican | Fungicide, Herbicide | Pyridine as hydrogen-bond acceptor |
2000–2010 | Ethaboxam, Penthiopyrad | Oomycete/Ascomycete control | Thiophene as lipophilic π-system |
2010–Present | N-(Thiophen-2-yl)nicotinamides | Cucumber downy mildew control | Bioisosteric splicing of pyridine-thiophene |
Recent innovations include cyclobutrifluram (fungicide-nematicide candidate) and nicofluprole (insecticide candidate), which integrate halogenated nicotinic acid scaffolds with sulfur heterocycles [1]. The FDA approval of deucravacitinib (pyridazine-thiophene hybrid) further validates the therapeutic potential of diazine-thiophene architectures, highlighting their kinase inhibition capabilities [9]. These advances underscore 2-(thiophen-3-yl)nicotinic acid as a versatile intermediate for next-generation heterocyclic agrochemicals and pharmaceuticals, particularly given its synthetic tractability via:
Future trajectories include exploiting the carboxylic acid for prodrug design (e.g., esterified EC formulations) and metallocomplexation to enhance systemic translocation or photostability [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1